(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane
Overview
Description
(1S,4S)-2-Thia-5-azabicyclo[221]heptane is a bicyclic compound featuring a sulfur and nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of palladium-catalyzed reactions, such as the 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates, allowing for the construction of oxygenated 2-azabicyclo[2.2.1]heptanes.
Industrial Production Methods
Industrial production of this compound may involve multicomponent synthesis strategies. These methods are designed to be scalable and cost-effective, ensuring the compound can be produced in large quantities for various applications .
Chemical Reactions Analysis
Types of Reactions
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur or nitrogen atoms act as nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane has several scientific research applications:
Biology: The compound is studied for its potential biological activities, including its role as a ligand for various receptors.
Mechanism of Action
The mechanism of action of (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane: This compound is structurally similar but lacks the sulfur atom.
(1S,4S)-2,5-Diazoniabicyclo[2.2.1]heptane: Another related compound, often used in the study of chiral ligands and catalysts.
Uniqueness
The presence of both sulfur and nitrogen atoms in (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptane gives it unique chemical properties compared to its analogs.
Properties
IUPAC Name |
(1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c1-4-3-7-5(1)2-6-4/h4-6H,1-3H2/t4-,5-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQBUWVDIKUNHJ-WHFBIAKZSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2CN[C@@H]1CS2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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